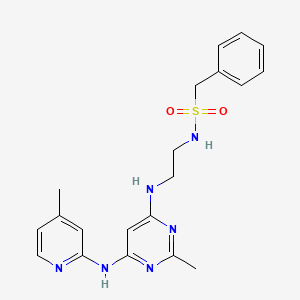

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of aminopyrimidine , which is a class of pyrimidines that is substituted by at least one amino group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a phenyl group, a methyl group, and an amino group. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amino groups might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group would increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

One significant application involves the synthesis of complex organic compounds. For instance, the one-pot synthesis approach for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides showcases the utility of related chemical structures in creating heterocyclic compounds, which are crucial in various chemical reactions and potential pharmaceutical applications (Rozentsveig et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, as seen in certain studies, indicate the potential for antibacterial and antifungal applications. These compounds demonstrate significant activity against various bacterial strains, highlighting the importance of sulfonamide derivatives in developing new antimicrobial agents (Azab et al., 2013).

Drug Metabolism and Biocatalysis

Another crucial application is in the field of drug metabolism, where biocatalysis is used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach is essential for understanding the metabolic pathways of drugs and for the development of pharmaceuticals with improved efficacy and reduced toxicity (Zmijewski et al., 2006).

Anticancer Research

In the realm of anticancer research, the synthesis and biological evaluation of pyrazolopyrimidines derivatives have shown potential as anticancer agents. These compounds have been assessed for their cytotoxic effects on various cancer cell lines, providing insights into their therapeutic potential and the role of sulfonamide derivatives in cancer treatment (Rahmouni et al., 2016).

Environmental and Agricultural Applications

Research on the degradation of sulfosulfuron, a sulfonylurea herbicide, underlines the environmental applications of sulfonamide derivatives. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and for developing strategies to mitigate pollution from agricultural chemicals (Saha & Kulshrestha, 2002).

Future Directions

properties

IUPAC Name |

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-15-8-9-21-18(12-15)26-20-13-19(24-16(2)25-20)22-10-11-23-29(27,28)14-17-6-4-3-5-7-17/h3-9,12-13,23H,10-11,14H2,1-2H3,(H2,21,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKJFFJGOJNOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)